molecular formula C19H23NO2 B10934740 N-(4-butylphenyl)-4-ethoxybenzamide CAS No. 62113-40-0

N-(4-butylphenyl)-4-ethoxybenzamide

Cat. No.: B10934740
CAS No.: 62113-40-0
M. Wt: 297.4 g/mol
InChI Key: GDQRKWASZUHYIS-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-4-ethoxybenzamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a butyl group attached to a phenyl ring and an ethoxy group attached to a benzamide moiety. Its molecular formula is C18H23NO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-4-ethoxybenzamide typically involves the reaction of 4-butylaniline with 4-ethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

4-butylaniline+4-ethoxybenzoyl chlorideThis compound+HCl\text{4-butylaniline} + \text{4-ethoxybenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-butylaniline+4-ethoxybenzoyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-4-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(4-butylphenyl)-4-ethoxybenzamide has found applications in various scientific research fields:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-butylphenyl)-4-ethoxybenzamide is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties compared to its analogs

Properties

CAS No.

62113-40-0

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

N-(4-butylphenyl)-4-ethoxybenzamide

InChI

InChI=1S/C19H23NO2/c1-3-5-6-15-7-11-17(12-8-15)20-19(21)16-9-13-18(14-10-16)22-4-2/h7-14H,3-6H2,1-2H3,(H,20,21)

InChI Key

GDQRKWASZUHYIS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC

Origin of Product

United States

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